Perilla ketone

描述

This compound has been reported in Perilla frutescens, Perilla frutescens var. crispa, and other organisms with data available.

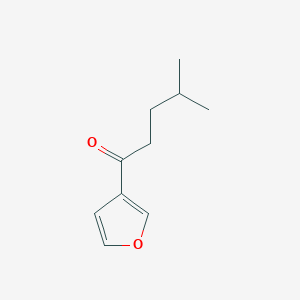

potent lung toxin from Perilla frutescens; structure

属性

IUPAC Name |

1-(furan-3-yl)-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHLZMUFIYAEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203828 | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-84-4 | |

| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perilla ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perilla ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLA KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of Perilla Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla ketone is a furanoid monoterpene recognized for its significant biological activities, which include potential antitumor, antifungal, and anti-inflammatory properties.[1][2] It is also a known potent lung toxin in cattle and horses, a condition termed perilla mint toxicosis.[3] This dual nature makes a thorough understanding of its natural sources, biosynthesis, and quantification crucial for researchers in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its biosynthesis, quantification in various plant sources, and the experimental protocols for its analysis.

Primary Natural Source: Perilla frutescens

The principal natural source of this compound is the annual herb Perilla frutescens (L.) Britt., a member of the Lamiaceae (mint) family.[1] This plant is widely cultivated and utilized in Asia for culinary and medicinal purposes.[4] However, not all Perilla frutescens plants produce this compound in significant amounts. The production of this compound is specific to certain chemotypes of the species.

Perilla frutescens is categorized into several chemotypes based on the dominant volatile compound in their essential oil.[1] The PK chemotype is characterized by high concentrations of this compound, often accompanied by its precursors, isoegoma ketone and egoma ketone.[1][5][6] Other identified chemotypes include those rich in perillaldehyde (B36042) (PA type), elsholtziaketone (EK type), and phenylpropanoids (PP type).[1][6] The green-leaved variety of P. frutescens is frequently associated with the PK chemotype, whereas the purple-leaved variety is often the PA chemotype.[6]

Quantitative Analysis of this compound in Perilla frutescens

The concentration of this compound in Perilla frutescens can vary significantly depending on the plant's genotype, growing conditions, and the extraction method employed. Several studies have quantified this compound in different varieties, providing valuable data for researchers seeking to source this compound or assess its potential toxicity.

| Perilla frutescens Variety/Type | Extraction Method | This compound Concentration | Reference |

| Korean P. frutescens Britton leaf | Solvent-Assisted Flavor Evaporation (SAFE) | 93 ppm (81% of total volatiles) | [7] |

| Korean P. frutescens Britton leaf | Liquid-Liquid Continuous Extraction (LLCE) | 120 ppm (84% of total volatiles) | [7] |

| Korean P. frutescens Britton leaf | Hydrodistillation (HD) | 490 ppm (95% of total volatiles) | [7] |

| P. frutescens (Green, non-wrinkly) | Not Specified | Present (Potentially toxic) | [3][8] |

| P. frutescens (Green, wrinkly) | Not Specified | Present (Potentially toxic) | [3][8] |

| P. frutescens (Green, purple underside) | Not Specified | Not Detected | [3][8] |

| P. frutescens (Wrinkly, purple) | Not Specified | Not Detected | [3][8] |

| Green PF (PK chemotype) | n-hexane ultrasonic extraction | ~27.50% (relative peak area) | [6] |

| Chinese P. frutescens cultivars | Hydrodistillation | Major component | [9] |

| Japanese P. frutescens accessions | Hydrodistillation | Present (second to myristicin) | [9] |

Biosynthesis of this compound

This compound is a monoterpenoid, and its biosynthesis originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[1][10] The head-to-tail condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor to monoterpenes.

Recent research has elucidated the terminal steps of this compound biosynthesis in P. frutescens.[1] The pathway proceeds through the formation of the furan (B31954) ring and subsequent reduction of a double bond in the side chain. The immediate precursors to this compound are isoegoma ketone and egoma ketone. A novel double bond reductase (PfDBR) , a member of the NADPH-dependent medium-chain dehydrogenase/reductase (MDR) superfamily, has been identified to catalyze the conversion of isoegoma ketone and egoma ketone into this compound.[1]

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Perilla frutescens

The choice of extraction method can significantly influence the yield and profile of volatile compounds obtained from P. frutescens.

a) Hydrodistillation (HD):

-

Fresh or dried leaf material is placed in a distillation flask with water.

-

The flask is heated to generate steam, which passes through the plant material, carrying the volatile essential oils.

-

The steam and oil vapor mixture is condensed in a condenser.

-

The essential oil, being immiscible with water, is separated from the aqueous phase (hydrosol) in a collection vessel. This method is effective but the heat can potentially cause degradation of some thermolabile compounds.

b) Solvent-Assisted Flavor Evaporation (SAFE):

-

The plant material is first extracted with a suitable organic solvent (e.g., dichloromethane).

-

The resulting solvent extract is filtered to remove solid plant debris.

-

The extract is then introduced into a specialized high-vacuum distillation apparatus (the SAFE apparatus).

-

Distillation occurs at a low temperature (e.g., 40-50°C), minimizing thermal degradation of volatile compounds.

-

The distilled volatiles are collected in a cold trap cooled with liquid nitrogen.[7]

c) Ultrasonic-Assisted Extraction (UAE):

-

Powdered, dried plant material is mixed with a solvent (e.g., n-hexane).[6][11]

-

The mixture is subjected to ultrasonic irradiation for a defined period (e.g., 15 minutes). The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[6]

-

The extract is then centrifuged to separate the supernatant from the solid plant residue.

-

The supernatant, containing the extracted compounds, is collected for analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying this compound and other volatile components in essential oil extracts.

a) Sample Preparation:

-

The essential oil or solvent extract is diluted with a suitable solvent (e.g., n-hexane) to an appropriate concentration for GC-MS analysis.

-

An internal standard may be added for precise quantification.

b) GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.[6]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). The separation of compounds is based on their volatility and interaction with the stationary phase of the column. The oven temperature is programmed to ramp up gradually to elute compounds with different boiling points at different times.

-

Detection (Mass Spectrometry): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Identification: The resulting mass spectrum for each compound is a unique "fingerprint." this compound is identified by comparing its retention time and mass spectrum to that of a known analytical standard and by matching the spectrum against a reference library (e.g., NIST).[1]

-

Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification can be relative (e.g., percentage of total peak area) or absolute (using a calibration curve generated from standards).

General workflow for this compound analysis.

Conclusion

This compound is a significant natural product found predominantly in the PK chemotype of Perilla frutescens. Its biosynthesis involves the reduction of precursors isoegoma ketone and egoma ketone by the enzyme PfDBR. Accurate quantification and analysis, critical for both pharmacological exploitation and toxicological assessment, are reliably achieved through various extraction methods coupled with GC-MS analysis. The information and protocols detailed in this guide provide a solid foundation for researchers working with this potent and biologically active monoterpenoid.

References

- 1. The revealing of a novel double bond reductase related to this compound biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of toxic this compound, secondary plant metabolites and antioxidative capacity in five Perilla frutescens L. varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Characteristic aroma-active compounds of Korean perilla (Perilla frutescens Britton) leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic profiling of developing perilla leaves reveals the best harvest time - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Discovery of Perilla Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilla ketone, a naturally occurring monoterpenoid, is a principal bioactive constituent of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine. First identified in 1943, this furan (B31954) derivative has garnered significant scientific interest due to its potent biological activities, including its role as a pulmonary toxin and an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation and characterization of this compound. We present a compilation of detailed experimental protocols, quantitative data from various extraction and analytical techniques, and visualizations of its biosynthetic and signaling pathways to serve as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Perilla frutescens, a member of the Lamiaceae family, is cultivated and utilized throughout Asia for its culinary and medicinal properties.[1] The characteristic aroma and biological effects of the plant are largely attributed to its essential oil, which is a complex mixture of volatile compounds.[2] Among these, this compound (1-(3-furyl)-4-methylpentan-1-one) stands out as a major component in certain chemotypes of the plant.[3]

Historically, the investigation of Perilla frutescens constituents was driven by observations of its toxicity in livestock. Grazing animals that consume the plant can develop a condition known as perilla mint toxicosis, characterized by pulmonary edema.[1][4] This toxicity has been directly linked to the presence of this compound.[4]

Beyond its toxicological profile, this compound has emerged as a molecule of interest for its pharmacological properties. Notably, it has been identified as an agonist of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory sensory pathways. This activity opens avenues for investigating its potential therapeutic applications, as well as its role in the pathophysiology of perilla-induced lung injury.

This guide aims to provide a detailed technical overview of the key milestones and methodologies in the study of this compound, from its initial discovery to modern analytical and isolation techniques.

Historical Perspective: The Discovery and Synthesis of this compound

The journey to understanding this compound began in the mid-20th century with the pioneering work of Japanese chemists.

Initial Identification

In 1943, Sebe first identified this compound as the primary component of the essential oil from Perilla frutescens.[1][5] This initial discovery laid the groundwork for future investigations into the chemical nature and biological effects of this novel compound.

First Chemical Synthesis

The chemical structure of this compound was definitively confirmed through its synthesis by Matsuura in 1957.[1][6] This landmark achievement provided an unambiguous structural assignment and enabled further toxicological and pharmacological studies by providing a source of the pure compound independent of natural extraction. Matsuura's synthesis involved the reaction of 3-furoyl chloride with an organocadmium reagent derived from isoamyl bromide.[6]

Elucidation of Biosynthesis

Later, Ito and his colleagues made significant contributions to understanding the biosynthesis of this compound.[5] Their work established that this compound is a secondary metabolite produced via the mevalonate (B85504) pathway , with isopentenyl diphosphate (B83284) serving as a key precursor.[5]

Methodologies for the Isolation and Purification of this compound

A variety of techniques have been employed for the extraction and purification of this compound from Perilla frutescens. The choice of method depends on the desired scale, purity, and the intended application of the final product.

Supercritical CO2 Extraction

Supercritical fluid extraction using carbon dioxide (SC-CO2) is a modern, green chemistry approach that offers high efficiency and selectivity.

Experimental Protocol: Supercritical CO2 Extraction [7]

-

Sample Preparation: Dry the leaves of Perilla frutescens and grind them to a fine powder.

-

System Parameters:

-

Pressure: 400 bar

-

Temperature: 50 °C

-

CO2 Flow Rate: 3 L/min

-

-

Extraction Procedure:

-

Load the powdered plant material into the extraction vessel.

-

Pressurize and heat the system to the specified conditions.

-

Allow the system to equilibrate for a set period.

-

Initiate the flow of supercritical CO2 through the extraction vessel.

-

Collect the extracted oil in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the essential oil rich in this compound.

-

Hydrodistillation

A traditional and widely used method for extracting essential oils from plant materials.

Experimental Protocol: Hydrodistillation [3][8]

-

Apparatus: Clevenger-type apparatus.

-

Sample Preparation: Place the fresh or dried leaves of Perilla frutescens into a round-bottom flask.

-

Procedure:

-

Add water to the flask to cover the plant material.

-

Heat the flask to boiling. The steam will vaporize the volatile compounds, including this compound.

-

The steam and essential oil vapor mixture travels to the condenser.

-

The condensate is collected in the Clevenger trap, where the less dense essential oil separates from the water.

-

Collect the upper essential oil layer.

-

Solvent-Assisted Flavor Evaporation (SAFE)

A gentle distillation technique performed under high vacuum, ideal for isolating volatile and thermally labile compounds without artifact formation.

Experimental Protocol: Solvent-Assisted Flavor Evaporation (SAFE) [9][10]

-

Sample Preparation: Prepare a solvent extract of Perilla frutescens leaves using a low-boiling point, non-polar solvent (e.g., diethyl ether or dichloromethane). Dry the extract over anhydrous sodium sulfate (B86663) and filter.

-

Apparatus: SAFE distillation unit connected to a high-vacuum pump.

-

Procedure:

-

Introduce the solvent extract into the dropping funnel of the SAFE apparatus.

-

Apply a high vacuum to the system.

-

Gently heat the water bath to facilitate the evaporation of the solvent and volatile compounds.

-

The volatiles are collected in a cold trap (e.g., liquid nitrogen).

-

The non-volatile components remain in the distillation flask.

-

The collected volatile fraction is then carefully concentrated.

-

Liquid-Liquid Continuous Extraction (LLCE)

An exhaustive extraction method suitable for isolating compounds from aqueous samples.

Experimental Protocol: Liquid-Liquid Continuous Extraction (LLCE) [11]

-

Sample Preparation: An aqueous infusion or distillate of Perilla frutescens is prepared.

-

Apparatus: A continuous liquid-liquid extractor.

-

Procedure:

-

The aqueous sample is placed in the extractor.

-

An immiscible organic solvent with a lower density than water is used for extraction.

-

The solvent is heated in a distilling flask, and its vapor is condensed, allowing the solvent to percolate continuously through the aqueous sample.

-

The extracted compounds accumulate in the distilling flask.

-

The extraction is typically run for 18-24 hours.

-

The resulting extract is then dried and concentrated.

-

Analytical Techniques for the Characterization of this compound

Accurate identification and quantification of this compound require sophisticated analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of volatile compounds like this compound.

Experimental Protocol: Static Headspace GC-MS (SHS-GC-MS) [12]

-

Sample Preparation: Place a known amount of finely ground Perilla frutescens leaves into a headspace vial.

-

GC-MS Parameters:

-

Column: Rtx-50 (30 m, 0.25 mm ID, 0.25 µm df)

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 310 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 3 min)

-

Ramp 1: 20 °C/min to 290 °C (hold for 6 min)

-

Ramp 2: 40 °C/min to 300 °C (hold for 3 min)

-

-

MS Parameters:

-

Ion Source Temperature: 280 °C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-750

-

-

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the extraction methodology and the chemotype of the Perilla frutescens used. The following tables summarize quantitative data from various studies.

| Extraction Method | Yield of this compound | Reference |

| Supercritical CO2 Extraction | 146.9 ± 5.6 mg/g of extract | [7] |

| Ethanol Extraction | 13.3 ± 0.3 mg/g of extract | [7] |

| Hydrodistillation | 95% of total volatile compounds (490 ppm) | [13] |

| Solvent-Assisted Flavor Evaporation (SAFE) | 81% of total volatile compounds (93 ppm) | [13] |

| Liquid-Liquid Continuous Extraction (LLCE) | 84% of total volatile compounds (120 ppm) | [13] |

Table 1: Comparison of this compound Yields from Different Extraction Methods.

| Analytical Method | Parameter | Value | Reference |

| SHS-GC-MS | Limit of Detection (LOD) for Terpenes | 0.025–0.5 µg/mL | [12] |

| SHS-GC-MS | Limit of Quantitation (LOQ) for Terpenes | 0.1–1 µg/mL | [12] |

| GC-MS | Intraday Precision (%RSD) | 0.27–11.00% | [12] |

| GC-MS | Interday Precision (%RSD) | 3.14–13.89% | [12] |

| GC-MS | Recovery | 85.12–115.47% | [12] |

Table 2: Validation Parameters for the Quantification of Terpenes using GC-MS based methods.

Visualization of Key Pathways

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants. The following diagram illustrates the key steps leading to the formation of the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to monoterpenes like this compound.

Caption: Biosynthesis of this compound via the Mevalonate Pathway.

This compound and TRPA1 Signaling

This compound is a known agonist of the TRPA1 ion channel. Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades associated with sensory perception and inflammation.

Caption: Simplified Signaling Pathway of TRPA1 Activation by this compound.

Conclusion

The study of this compound, from its discovery in the 1940s to the application of modern analytical techniques, highlights the evolution of natural product chemistry. The detailed methodologies presented in this guide for its isolation, purification, and characterization provide a valuable resource for researchers. Understanding the historical context, coupled with proficiency in contemporary experimental protocols, is crucial for advancing our knowledge of this potent bioactive compound. The elucidation of its biosynthetic and signaling pathways opens new avenues for research into its toxicological mechanisms and potential therapeutic applications, particularly in the context of TRPA1 modulation. This guide serves as a foundational document to support and inspire future investigations into the complex and fascinating properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of the Anti-Inflammatory Activities of Supercritical Carbon Dioxide versus Ethanol Extracts from Leaves of Perilla frutescens Britt. Radiation Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. mdpi.com [mdpi.com]

- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis Pathway of Perilla Ketone in Perilla frutescens

This document provides a comprehensive technical overview of the biosynthesis of this compound, a characteristic monoterpene found in specific chemotypes of Perilla frutescens. This compound is a significant component of the plant's essential oil and is noted for its potential toxicity, particularly as a potent lung toxin in livestock[1][2][3]. Understanding its metabolic origin is crucial for crop improvement, quality control, and toxicological assessment.

Perilla frutescens is an annual herb in the Lamiaceae family, widely cultivated and used in traditional medicine and cuisine. The plant exhibits significant chemical diversity, leading to its classification into various chemotypes based on the dominant compound in their essential oil. These include perillaldehyde (B36042) (PA), perillene (B150451) (PL), piperitenone (B1678436) (PT), and this compound (PK) types[1][3][4]. The biosynthesis of these monoterpenes occurs in the glandular trichomes of the plant[5].

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids[1][6].

The key steps leading specifically to this compound are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct ten-carbon precursor for monoterpenes[6][7].

-

Formation of Geraniol (B1671447) and Geranial: GPP is converted to geraniol by the enzyme geraniol synthase (GES). Subsequently, geraniol is transformed into geranial via the action of geraniol dehydrogenase (GeDH)[7].

-

Intermediate Formation: Geranial undergoes several transformations, leading to the formation of key intermediates, including perillene, egoma ketone, and isoegoma ketone[7]. The exact enzymatic steps from geranial to these furan-containing ketones in Perilla are still being fully elucidated.

-

Final Reduction Step: The terminal and critical step in the pathway is the conversion of isoegoma ketone and egoma ketone into this compound. This reaction is catalyzed by a novel NADPH-dependent double bond reductase, recently identified as PfDBR[7][8]. This enzyme reduces the carbon-carbon double bond in the side chain of the precursor molecules.

The diagram below illustrates the complete biosynthetic pathway.

Quantitative Metabolite Data

Recent studies involving transcriptomic and metabolomic analyses have quantified the accumulation of this compound and its immediate precursors in the leaves of the PK-type P. frutescens at different developmental stages. The data reveals a dynamic relationship where the concentration of the precursors, isoegoma ketone and egoma ketone, decreases as the concentration of the final product, this compound, increases in more mature leaves[7]. In PK-type cultivars, this compound can constitute up to 88.76% of the total monoterpenes in the essential oil[1][3].

| Metabolite | Leaf Stage L4 (Relative Content %) | Leaf Stage L6 (Relative Content %) | Leaf Stage L8 (Relative Content %) | Leaf Stage L9 (Relative Content %) |

| Isoegoma Ketone | High | ↓ | ↓ | Low |

| Egoma Ketone | High | ↓ | ↓ | Low |

| This compound | Low | ↑ | ↑ | High |

| (Data summarized from trends described in Zhou et al., 2023. Note: Absolute quantitative values were not provided in the source, so the table reflects the reported dynamic changes.)[7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible by a combination of modern analytical and molecular biology techniques.

This protocol is used to identify and quantify volatile compounds like this compound from plant tissue.

-

Sample Preparation: Collect fresh leaf samples (P. frutescens) at various developmental stages. Immediately freeze in liquid nitrogen and grind to a fine powder to quench metabolic activity.

-

Extraction: Extract a known mass of powdered tissue (e.g., 0.2 g) with a suitable organic solvent such as petroleum ether or hexane[3]. Vortex thoroughly and centrifuge to pellet solid debris.

-

Analysis: Filter the supernatant and inject it into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Column: Typically a non-polar column like an RXT-5 MS (30 m × 0.25 μm × 0.25 μm) is used[3].

-

Temperature Program: An example program starts at 80°C, holds for 1 minute, then ramps at 15°C/min to 300°C, holding for 15 minutes[3].

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and entries in spectral libraries (e.g., NIST)[7].

-

This method quantifies the expression levels of candidate genes involved in the biosynthetic pathway.

-

RNA Extraction: Isolate total RNA from leaf tissues using a commercial kit or a standard protocol (e.g., CTAB method). Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., PfDBR) and a reference gene (e.g., Actin). Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCᴛ method, which normalizes the expression of the target gene to the reference gene[1].

This protocol is essential for functionally characterizing enzymes identified through transcriptomic studies, such as the novel PfDBR.

-

Heterologous Expression: Clone the full-length coding sequence of the candidate gene (e.g., PfDBR) into a prokaryotic expression vector (e.g., pET vector) and transform it into E. coli (e.g., strain BL21).

-

Protein Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a buffer, the purified enzyme, the substrate (e.g., isoegoma ketone or egoma ketone), and the necessary cofactor (NADPH for PfDBR)[8].

-

Prepare a negative control, typically by using a boiled, denatured enzyme[9].

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

-

Product Detection: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC-MS to confirm the presence of the product (this compound) by comparing it to an authentic standard[8][9].

The workflow for identifying the key terminal enzyme, PfDBR, is visualized below.

References

- 1. maxapress.com [maxapress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. maxapress.com [maxapress.com]

- 4. Perilla frutescens: A traditional medicine and food homologous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics of Monoterpene Biosynthesis in Perilla Plants [jstage.jst.go.jp]

- 6. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The revealing of a novel double bond reductase related to this compound biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of Perilla Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilla ketone, a natural monoterpenoid derived from the plant Perilla frutescens, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings on its biological effects, mechanisms of action, and toxicological properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on experimental data, methodologies, and putative signaling pathways.

Introduction

This compound, chemically known as 1-(3-furyl)-4-methyl-1-pentanone, is a major constituent of the essential oil of Perilla frutescens. Traditionally, Perilla frutescens has been used in Asian medicine for various ailments.[1] Modern pharmacological studies have revealed that this compound possesses a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.[2] However, it is also recognized as a potent pulmonary toxin in certain animal species.[3][4] This dual activity makes a thorough understanding of its pharmacological profile crucial for any potential therapeutic development.

Physicochemical Properties

This compound is a colorless oil that is sensitive to oxygen and may turn reddish-orange upon standing.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molecular Weight | 166.22 g/mol | [5] |

| Boiling Point | 196°C | [5] |

| Density (d15/15) | 0.9920 | [5] |

| Refractive Index (nD20) | 1.4781 | [5] |

| UV max (ethanol) | 207, 253 nm (ε 14100, 5800) | [5] |

Pharmacodynamics: Biological Activities and Mechanisms

Antitumor Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. In vitro studies have shown its activity to be comparable to the chemotherapeutic agent paclitaxel (B517696) against human gastric adenocarcinoma MGC-803 cells and human non-small cell lung cancer A549 cells.[2]

| Cell Line | IC₅₀ (µg/mL) | Reference |

| Human Gastric Adenocarcinoma (MGC-803) | 17.82 ± 5.12 | [2] |

| Human Non-small Cell Lung Cancer (A549) | 21.31 ± 0.98 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

This protocol is a general representation of a typical MTT assay used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human gastric adenocarcinoma MGC-803 cells and human non-small cell lung cancer A549 cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated mouse monocyte-macrophage RAW264.7 cells demonstrated its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Cells (General)

This protocol outlines a general procedure for assessing the anti-inflammatory effects of a compound in LPS-stimulated macrophages.

-

Cell Culture: RAW264.7 cells are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS (typically 1 µg/mL) for a further 18-24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

Antifungal Activity

This compound exhibits antifungal properties, affecting biofilm formation in various fungi, including Colletotrichum musae, Fusarium dimerum, and Fusarium oxysporum.[2] It has been shown to reduce conidia adhesion and germination, as well as the development of structural biofilms. The mechanism of its antifungal action is believed to involve the activation of the highly conserved transient receptor potential (TRP) channel, which affects the surface sensing mechanism of fungi.[2]

Experimental Protocol: Antifungal Biofilm Formation Assay (General)

This is a general protocol for assessing the effect of a compound on fungal biofilm formation using a crystal violet staining method.

-

Fungal Culture: The fungal strains are grown in an appropriate liquid medium.

-

Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared.

-

Biofilm Formation: The fungal suspension is added to the wells of a microtiter plate, along with different concentrations of this compound. The plate is then incubated for 24-48 hours to allow for biofilm formation.

-

Washing: The wells are washed with a buffer (e.g., PBS) to remove non-adherent cells.

-

Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.

-

Destaining and Quantification: The stained biofilms are destained with a solvent (e.g., ethanol (B145695) or acetic acid), and the absorbance of the destaining solution is measured to quantify the biofilm mass.

TRPA1 Agonist Activity

This compound has been identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[6] TRPA1 is an ion channel involved in nociception and sensory perception.

Experimental Protocol: TRPA1 Agonist Activity Assay (General)

This protocol describes a common method for evaluating TRPA1 agonist activity using calcium imaging in a heterologous expression system.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with a plasmid encoding the TRPA1 channel.

-

Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: The cells are exposed to different concentrations of this compound, and changes in intracellular calcium concentration are monitored using fluorescence microscopy.

-

Data Analysis: An increase in fluorescence intensity upon application of this compound indicates an influx of calcium and activation of the TRPA1 channel.

Toxicology Profile

The most significant toxic effect of this compound is its potent induction of pulmonary edema, particularly in grazing animals like cattle and sheep.[3][4]

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Mouse (female) | i.p. | 2.5 | [5] |

| Mouse (male) | i.p. | 6 | [5] |

| Rat (male) | i.p. | 10 | [5] |

| Hamster | i.p. | 13.7 | [7] |

| Rabbit | i.p. | ~14 | [7] |

| Dog | i.p. | 106 | [7] |

| Pig | i.p. | >158 | [7] |

Mechanism of Pulmonary Toxicity

The pulmonary toxicity of this compound is primarily attributed to its ability to increase pulmonary microvascular permeability.[8][9] This leads to the leakage of fluid and protein into the interstitial and alveolar spaces, resulting in pulmonary edema.[8][9] Studies in sheep have shown that this compound administration leads to a marked increase in the flow of protein-rich lung lymph without significant changes in pulmonary hemodynamics.[8] In vitro studies using bovine aortic endothelial cells have demonstrated that this compound can directly increase endothelial cell monolayer permeability, suggesting a direct effect on the vascular endothelium.[9] This effect was associated with a major disruption of actin microfilaments.[9]

Experimental Protocol: In Vivo Pulmonary Microvascular Permeability in Sheep (Summary)

This is a summary of the experimental model used to study this compound-induced pulmonary edema in sheep.

-

Animal Preparation: Chronically instrumented, unanesthetized sheep are used. Catheters are placed to measure pulmonary artery pressure, left atrial pressure, and to collect lung lymph.

-

This compound Administration: this compound is infused intravenously.

-

Monitoring: Pulmonary hemodynamics, lung lymph flow, and lymph protein concentration are continuously monitored. Arterial blood gases are also measured to assess for hypoxemia.

-

Radiographic and Postmortem Analysis: Chest radiographs are taken to visualize pulmonary edema. Postmortem, the lungs are examined for evidence of edema.

Bioactivation

The bioactivation of this compound is thought to be a key step in its toxicity. It is metabolized by cytochrome P450 enzymes, particularly CYP4B1, in the lungs.[2] This metabolic activation is believed to produce reactive intermediates that cause cellular damage. Interestingly, while bioactivation is implicated in toxicity, some studies suggest that this compound may directly increase vascular permeability without the need for cytochrome P-450 metabolism.[9]

Putative Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on Perilla frutescens extracts and the structurally related compound isoegomaketone (B1240414) provide insights into potential mechanisms.

NF-κB Signaling Pathway

The anti-inflammatory effects of Perilla frutescens extracts have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] It is plausible that this compound contributes to this effect by preventing the activation of NF-κB, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.

MAPK and PI3K/AKT Signaling Pathways

Studies on isoegomaketone and Perilla extracts have implicated the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways in their biological activities.[5][12] These pathways are crucial in regulating cell proliferation, survival, and inflammation. It is hypothesized that this compound may also modulate these pathways to exert its antitumor and anti-inflammatory effects.

Pharmacokinetics

There is a notable lack of comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in the published literature.[2] This represents a significant knowledge gap that hinders its further development as a therapeutic agent.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with a compelling profile of antitumor, anti-inflammatory, and antifungal activities. However, its significant pulmonary toxicity in animals presents a major hurdle for its therapeutic application. Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound is essential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the development of derivatives with improved therapeutic indices, retaining the beneficial activities while minimizing toxicity.

-

Pharmacokinetic and Toxicokinetic Studies: Comprehensive ADME and toxicokinetic studies are crucial to understand its disposition in the body and the dose-dependent nature of its toxicity.

-

Human Toxicology: Investigating the relevance of the observed animal toxicity to humans is a critical step, as there are suggestions of species-specific differences in metabolism.[2]

A deeper understanding of the pharmacological and toxicological properties of this compound will be instrumental in harnessing its therapeutic potential while ensuring safety.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound increases endothelial cell monolayer permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. This compound: a model of increased pulmonary microvascular permeability pulmonary edema in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory constituents from Perilla frutescens on lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Activities of Perilla Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla ketone is a naturally occurring monoterpenoid and a principal component of the essential oil derived from the purple mint plant, Perilla frutescens.[1] Historically, this plant has been utilized in traditional medicine and culinary practices. However, scientific investigations have revealed a range of potent biological activities associated with this compound, extending from significant toxicity in certain animal species to promising pharmacological effects, including anti-inflammatory, antitumor, and antifungal properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Toxicological Profile

The most well-documented biological effect of this compound is its potent pulmonary toxicity, particularly in livestock such as cattle and horses.[2] Ingestion of Perilla frutescens can lead to a condition known as perilla mint toxicosis, characterized by acute pulmonary edema and respiratory distress.[2]

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly across different animal species, which is believed to be related to differences in metabolic activation by cytochrome P450 enzymes.[3]

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intraperitoneal | 5.0 ± 0.3 | [3] |

| Hamster | Intraperitoneal | 13.7 ± 0.9 | [3] |

| Rabbit | Intraperitoneal | ~14 | [3] |

| Dog | Intraperitoneal | 106 ± 25 | [3] |

| Pig | Intraperitoneal | >158 | [3] |

Experimental Protocol: Induction of Pulmonary Edema in a Murine Model

This protocol provides a general framework for inducing pulmonary edema in mice to study the toxic effects of this compound.

Materials:

-

This compound (synthetic or purified)

-

Vehicle (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

-

Animal balance

-

Histopathology equipment

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Preparation of Dosing Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the desired final concentration. The final DMSO concentration should be non-toxic to the animals.

-

Dosing: Administer a single intraperitoneal injection of the this compound solution to the mice. A dose range of 5-10 mg/kg can be used as a starting point based on the known LD50. A control group should receive the vehicle solution only.

-

Monitoring: Observe the mice for clinical signs of respiratory distress, such as rapid breathing, open-mouth breathing, and lethargy, at regular intervals for up to 48 hours.

-

Necropsy and Tissue Collection: At the end of the observation period, or if severe respiratory distress is observed, euthanize the mice. Perform a necropsy and carefully excise the lungs.

-

Histopathological Analysis: Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections under a microscope for evidence of pulmonary edema, inflammation, and alveolar damage.[4][5]

Mechanism of Toxicity: Metabolic Activation

The pulmonary toxicity of this compound is not caused by the compound itself but by its metabolic activation in the lungs by cytochrome P450 monooxygenases.[3] This bioactivation process generates a reactive electrophilic intermediate that is highly toxic to lung tissue.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Anti-inflammatory Data

In vitro studies have shown that this compound can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Cell Line | Stimulant | Mediator Inhibited | IC50 | Reference |

| RAW264.7 | LPS | NO, TNF-α, IL-6 | Not specified | [1] |

Experimental Protocol: Measurement of Inflammatory Mediators in RAW264.7 Cells

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours at 37°C in a 5% CO2 atmosphere.[6]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).[7]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[6]

-

TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.[7]

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of compounds from Perilla frutescens are often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[8][9]

Antitumor Activity

This compound has exhibited cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Antitumor Data

In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MGC-803 | Human gastric adenocarcinoma | 17.82 ± 5.12 | [1] |

| A549 | Human non-small cell lung cancer | 21.31 ± 0.98 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

-

Human cancer cell lines (e.g., MGC-803, A549)

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Signaling Pathway: Induction of Apoptosis

While the precise apoptotic pathway induced by this compound is not fully elucidated, studies on Perilla frutescens extracts suggest the involvement of multiple pathways, including the death receptor-mediated, mitochondrial, and endoplasmic reticulum stress-induced pathways, culminating in the activation of caspases.[11] Oxidized perilla oil has also been shown to induce apoptosis through both caspase-dependent and -independent pathways.[12]

Antifungal Activity

This compound has also been reported to possess antifungal properties, suggesting its potential use as a natural antifungal agent.

Experimental Protocol: Antifungal Susceptibility Testing

A common method to evaluate the antifungal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

This compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the growth medium.

-

Serial Dilution: Perform a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Conclusion

This compound is a multifaceted natural compound with a range of significant biological activities. While its toxicity in livestock is a notable concern, its demonstrated anti-inflammatory, antitumor, and antifungal properties highlight its potential for therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action, particularly the specific signaling pathways involved in its pharmacological effects, and to explore its potential for drug development. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and conduct further investigations into this promising natural product.

References

- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Perilla frutescens Extracts Protects against Dextran Sulfate Sodium-Induced Murine Colitis: NF-κB, STAT3, and Nrf2 as Putative Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perilla Oil Alleviates High-Fat Diet-Induced Inflammation in the Colon of Mice by Suppressing Nuclear Factor-Kappa B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Perilla leaf, Perilla frutescens, induces apoptosis and G1 phase arrest in human leukemia HL-60 cells through the combinations of death receptor-mediated, mitochondrial, and endoplasmic reticulum stress-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Studies on Perilla Ketone Toxicity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the foundational research into the toxicological properties of Perilla ketone, a potent pneumotoxin. It consolidates quantitative data, details key experimental methodologies, and illustrates the underlying mechanisms of toxicity.

Introduction

This compound is a natural 3-substituted furan (B31954) and a principal component of the essential oil from the purple mint plant, Perilla frutescens.[1][2] Historically, this plant has been identified as the causative agent in "perilla mint toxicosis," a condition characterized by severe pulmonary edema and respiratory distress in grazing livestock, such as cattle and horses.[1][3] Initial scientific investigations revealed that this compound is a potent pulmonary edemagenic agent, not only for livestock but also for various laboratory animals.[2][4] This toxicity has positioned this compound as a valuable chemical model for inducing and studying acute lung injury and restrictive pulmonary disease, particularly noncardiogenic pulmonary edema that mimics aspects of Acute Respiratory Distress Syndrome (ARDS).[5][6][7]

The primary mechanism of toxicity is not caused by the compound itself but by its bioactivation. This process occurs in the lung, where mixed-function oxidases, specifically the cytochrome P-450 monooxygenase system, metabolize this compound into highly reactive intermediates.[5][8][9] These metabolites then cause direct damage to lung tissue, leading to the observed pathology. This guide synthesizes the critical data and protocols from these initial studies.

Quantitative Toxicity Data

The toxicity of this compound exhibits significant species-specific variation, which is strongly correlated with the metabolic activity of lung enzymes.[8] The following tables summarize the key quantitative findings from early toxicological assessments.

Table 2.1: Acute Lethality (LD50) of this compound

This table presents the median lethal dose (LD50) of this compound administered intraperitoneally (i.p.) across various animal species. The wide range of values underscores the difference in species susceptibility.

| Species | Sex | LD50 (mg/kg, i.p.) | Standard Error (SE) | Reference |

| Mouse | Female | 2.5 | - | [10] |

| Mouse | Male | 6.0 | - | [10] |

| Mouse | Mixed | 5.0 | ± 0.3 | [8] |

| Rat | Male | 10.0 | - | [10] |

| Hamster | Mixed | 13.7 | ± 0.9 | [8] |

| Rabbit | Mixed | ~14.0 (lethal dose) | - | [8] |

| Dog | Mixed | 106 (estimated) | ± 25 | [8] |

| Pig | Mixed | > 158 (estimated) | - | [8] |

Table 2.2: Key Physiological and Pathological Changes in Non-Lethal Animal Models

This table summarizes significant quantitative changes observed in sheep and ponies following controlled administration of this compound. These studies were crucial in defining its role as a model for permeability-induced pulmonary edema.

| Species | Dose | Parameter | Baseline Value | Post-PK Value | Time Point | Reference |

| Sheep | 15-25 mg/kg (IV) | Lung Lymph Flow (Qlymph) | 1.4 ± 0.3 ml/15 min | 8.2 ± 1.3 ml/15 min | 4 hours | [11] |

| Sheep | 15-25 mg/kg (IV) | Lymph/Plasma Protein Ratio | 0.66 ± 0.03 | 0.75 ± 0.02 | 4 hours | [11] |

| Sheep | 15-25 mg/kg (IV) | Dynamic Lung Compliance (Cdyn) | - | 27 ± 10% decrease | 1 hour | [11] |

| Sheep | 15-25 mg/kg (IV) | Functional Residual Capacity (FRC) | 1.25 ± 0.15 L | 0.95 ± 0.13 L | 4 hours | [11] |

| Sheep | 25 mg/kg (unilateral) | Wet-to-Dry Lung Weight Ratio | 3.27 ± 0.27 (Control Lung) | 5.68 ± 0.39 (PK Lung) | Postmortem | [12][13] |

| Pony | 18 mg/kg | Respiratory Rate | - | Increased | 24 hours | [6] |

| Pony | 18 mg/kg | Tidal Volume | - | Significantly decreased | 48 hours | [6] |

Mechanism of Toxicity: Bioactivation and Cellular Damage

The toxicity of this compound is a classic example of metabolic activation, where a parent compound is converted into a more toxic substance. This process is localized primarily within the lungs and is dependent on specific enzyme systems.

Key Steps in Toxicity:

-

Bioactivation: this compound is metabolized by the cytochrome P-450 monooxygenase system located in the Clara cells (non-ciliated bronchiolar epithelial cells) of the lungs.[5][8] Computational studies suggest the CYP4B1 enzyme activates the molecule via epoxidation of the furan ring or hydroxylation.[14]

-

Formation of Reactive Intermediates: This enzymatic reaction produces highly reactive electrophilic intermediates.[5]

-

Cellular Damage: These intermediates covalently bind to and damage critical tissue macromolecules, leading to cellular destruction.[5] The primary targets are the microvascular endothelial cells and Type I pneumocytes (alveolar cells).[5][15]

-

Increased Permeability: Damage to the alveolar-capillary barrier results in a significant increase in pulmonary microvascular permeability.[7][15]

-

Pulmonary Edema: The compromised barrier allows protein-rich fluid to leak from the capillaries into the interstitial space and alveoli, causing severe, noncardiogenic pulmonary edema.[11][15] This fluid accumulation impairs gas exchange, leading to hypoxemia and respiratory failure.[3][11]

Visualizations: Mechanism and Pathophysiology

Caption: Metabolic activation pathway of this compound in the lung.

Caption: Pathophysiological cascade following this compound exposure.

Experimental Protocols

The following sections detail the methodologies employed in key initial studies that defined the toxic profile of this compound.

Protocol: Permeability Edema Model in Sheep

This protocol is a synthesis of methods used to characterize lung fluid and solute exchange after systemic PK administration.[7][11][15]

-

Animal Model: Anesthetized or chronically instrumented unanesthetized sheep.

-

Surgical Preparation: For chronic models, animals are surgically prepared with catheters in the pulmonary artery and left atrium, and a cannula in the main pulmonary lymphatic duct to collect lung lymph.

-

Test Substance Administration:

-

This compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).

-

A single dose (typically 15-25 mg/kg) is infused intravenously over a set period (e.g., 20 minutes).[15]

-

Control animals receive an infusion of the vehicle alone.

-

-

Monitoring and Sample Collection:

-

Hemodynamics: Pulmonary arterial pressure and left atrial pressure are continuously monitored.

-

Lung Fluid Balance: Lung lymph is collected continuously, and flow rate (Qlymph) is measured. Total protein concentration in lymph and plasma is determined to calculate the lymph-to-plasma (L/P) protein ratio.

-

Lung Mechanics: Dynamic lung compliance (Cdyn) and functional residual capacity (FRC) are measured periodically.

-

Biopsies (for morphological studies): In terminal experiments, lung biopsy tissue is collected at baseline and at timed intervals (e.g., 15, 30, 60, 120, 180 minutes) post-infusion.[15]

-

-

Analysis:

-

Biopsy tissues are fixed and processed for light and electron microscopy to assess structural damage to endothelial cells and pneumocytes.[15]

-

Changes in Qlymph, L/P ratio, and pulmonary vascular pressures are analyzed to confirm increased microvascular permeability.

-

Protocol: Unilateral Lung Injury Model in Sheep

This protocol was designed to study permeability changes in one lung while using the contralateral lung as an internal control.[12][13]

-

Animal Model: Anesthetized sheep (n=7).

-

Tracer Preparation and Injection:

-

Red blood cells are labeled with Chromium-51 (⁵¹Cr).

-

Sheep albumin is labeled with Iodine-125 (¹²⁵I).

-

The radiolabeled tracers are injected intravenously to monitor blood volume and protein flux.

-

-

Test Substance Administration:

-

A dose of 25 mg/kg of this compound is infused directly into the pulmonary circulation of a single lung.

-

-

External Gamma Scanning:

-

Three portable gamma scintillation probes are used: one positioned over each lung (right and left) and one over the blood (e.g., aorta).

-

Radioactivity from ⁵¹Cr and ¹²⁵I is monitored continuously for 1 hour before and 3 hours after PK infusion.

-

-

Data Analysis:

-

The rate of ¹²⁵I-albumin accumulation in the lung interstitium is calculated, providing a normalized slope index (NSI) of permeability.

-

NSI values from the PK-treated lung are compared to the contralateral control lung.

-

-

Postmortem Evaluation:

-

At the end of the experiment, lungs are excised.

-

The wet-to-dry lung weight ratio and extravascular lung water volume are determined for both the treated and control lungs to quantify the extent of edema.

-

Visualization: Experimental Workflow

Caption: Generalized workflow for in vivo this compound toxicity studies.

Conclusion

Initial studies on this compound toxicity were instrumental in identifying it as a potent, species-specific pneumotoxin. The quantitative data clearly established its lethal potential and its capacity to induce profound physiological changes in the lungs at sublethal doses. The elucidated mechanism, involving metabolic bioactivation by cytochrome P-450 enzymes, highlights a critical pathway for chemical-induced lung injury. The detailed experimental protocols developed in sheep and other animals have provided robust and reproducible models of increased microvascular permeability and pulmonary edema. These foundational studies have not only explained the dangers of Perilla frutescens to livestock but have also furnished the scientific community with an invaluable tool for investigating the pathophysiology of ARDS and for exploring potential therapeutic interventions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perilla Mint: A Toxic Threat to Livestock - Alabama Cooperative Extension System [aces.edu]

- 4. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton. | Semantic Scholar [semanticscholar.org]

- 5. HorseAdvice.com Equine & Horse Advice: Perilla Mint Toxicosis [horseadvice.com]

- 6. This compound toxicity: a chemical model for the study of equine restrictive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the in situ sheep lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. This compound [drugfuture.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Evaluation of this compound-induced unilateral lung injury using external gamma scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]

Perilla Ketone: A Technical Whitepaper on Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla ketone, a natural monoterpenoid derived from the essential oil of Perilla frutescens, has garnered significant interest in preliminary studies for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, with a focus on its anti-inflammatory, anti-tumor, and antifungal properties. The information presented herein is compiled from preliminary in vitro and computational studies, offering a foundational resource for researchers and professionals in drug development.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound exerts anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Mechanism of Action

In in vitro studies, this compound has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells[1][2]. While the precise signaling pathways for this compound are still under investigation, the inhibition of these mediators suggests a potential modulation of the NF-κB pathway, a central regulator of inflammation.

Quantitative Data

Currently, specific IC50 values for the inhibition of NO, TNF-α, and IL-6 by this compound are not available in the reviewed literature. The primary study by Wang et al. demonstrated a qualitative inhibitory effect[1][2].

Experimental Protocols

The following are standard protocols for assessing the anti-inflammatory effects of a compound like this compound in LPS-stimulated RAW264.7 cells.

1.3.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage-like RAW264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-